molecular formula C34H48ClN5O2S2 B1197408 9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene CAS No. 127279-06-5

9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene

Cat. No.: B1197408
CAS No.: 127279-06-5
M. Wt: 658.4 g/mol
InChI Key: XYNVFDKKFDLTPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BN-50726 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of specialized reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of BN-50726 typically follows the optimized synthetic route developed during research and development. This involves scaling up the reactions, ensuring consistent quality control, and adhering to regulatory standards. The production process may also include purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

BN-50726 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of BN-50726 .

Scientific Research Applications

BN-50726 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

    Biology: Employed in studies involving platelet activating factor and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular and nervous system diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

BN-50726 exerts its effects by antagonizing the binding of platelet activating factor to its receptor. This interaction involves the phosphoinositide metabolism pathway, where BN-50726 inhibits the signaling cascade initiated by platelet activating factor. This inhibition can prevent platelet aggregation and other related cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BN-50726 is unique due to its specific molecular structure and its high affinity for the platelet activating factor receptor. This makes it particularly effective in inhibiting platelet activating factor-induced responses compared to other similar compounds .

Properties

IUPAC Name

9-(2-chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48ClN5O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-44(41,42)39-22-21-28-30(25-39)43-34-32(28)33(27-19-16-17-20-29(27)35)36-24-31-38-37-26(2)40(31)34/h16-17,19-20H,3-15,18,21-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNVFDKKFDLTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N1CCC2=C(C1)SC3=C2C(=NCC4=NN=C(N43)C)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155486
Record name BN 50726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127279-06-5
Record name BN 50726
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127279065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BN 50726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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